molecular formula C10H7ClO2 B12445920 1-(4-Chloro-2-benzofuranyl)ethanone

1-(4-Chloro-2-benzofuranyl)ethanone

Cat. No.: B12445920
M. Wt: 194.61 g/mol
InChI Key: FJOKCAZMSFWPJY-UHFFFAOYSA-N
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Description

1-(4-Chloro-1-benzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloro substituent at the 4-position of the benzofuran ring and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1-benzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorosalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction typically proceeds via a Claisen-Schmidt condensation, resulting in the formation of the desired benzofuran derivative .

Industrial Production Methods: Industrial production of 1-(4-chloro-1-benzofuran-2-yl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed:

  • Oxidation of 1-(4-chloro-1-benzofuran-2-yl)ethanone can yield carboxylic acids.
  • Reduction can produce alcohols.
  • Substitution reactions can result in various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-chloro-1-benzofuran-2-yl)ethanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

  • 1-(5-Chloro-1-benzofuran-2-yl)ethanone
  • 1-(6-Chloro-1-benzofuran-2-yl)ethanone
  • 1-(3-Methyl-1-benzofuran-2-yl)ethanone

Comparison: 1-(4-Chloro-1-benzofuran-2-yl)ethanone is unique due to the specific positioning of the chloro substituent, which can influence its reactivity and biological activity. Compared to its analogs with chloro groups at different positions, it may exhibit distinct chemical and biological properties, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

1-(4-chloro-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H7ClO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3

InChI Key

FJOKCAZMSFWPJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC=C2Cl

Origin of Product

United States

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